molecular formula C20H23F2N5O2 B10916635 ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B10916635
M. Wt: 403.4 g/mol
InChI Key: HUGWOBBKZPUNFI-UHFFFAOYSA-N
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Description

ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazolo[3,4-b]pyridin-1-yl moiety

Preparation Methods

The synthesis of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridin-1-yl core, the introduction of the difluoromethyl group, and the attachment of the ethyl acetate moiety. The synthetic routes typically involve the use of reagents such as cyclopropylamine, difluoromethylating agents, and pyrazole derivatives. Industrial production methods may employ catalytic processes and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are currently under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can be compared with similar compounds such as:

Properties

Molecular Formula

C20H23F2N5O2

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C20H23F2N5O2/c1-4-26-11(3)14(9-23-26)15-8-13(19(21)22)17-18(12-6-7-12)25-27(20(17)24-15)10-16(28)29-5-2/h8-9,12,19H,4-7,10H2,1-3H3

InChI Key

HUGWOBBKZPUNFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)OCC)C4CC4)C

Origin of Product

United States

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